An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chlorooctane
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chlorooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chlorooctane. The document is structured to serve as a vital resource for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental methodologies, and key chemical characteristics. All numerical data is presented in clear, tabular formats for ease of comparison and reference. Furthermore, this guide includes generalized, detailed experimental protocols for the determination of key physical properties, providing a practical framework for laboratory investigation. A logical relationship diagram is also provided to visualize the interconnectedness of its properties.
Introduction
4-Chlorooctane (CAS No: 999-07-5) is a halogenated alkane with the chemical formula C₈H₁₇Cl.[1][2][3] As a secondary chloroalkane, its physical and chemical behaviors are dictated by the presence of a chlorine atom on the fourth carbon of an eight-carbon chain. This structure imparts a moderate polarity to the molecule and makes the fourth carbon atom a reactive site for nucleophilic substitution and elimination reactions.[4][5] Understanding the fundamental properties of 4-Chlorooctane is crucial for its application in organic synthesis, where it can serve as an intermediate or a solvent.[6] This guide aims to consolidate the available data on its physical and chemical characteristics, providing a solid foundation for its safe handling, application, and further research.
Physical Properties
The physical properties of 4-Chlorooctane are summarized in the tables below. These properties are essential for predicting its behavior in various experimental conditions, including its solubility, volatility, and density. It is important to note that some variation in reported values exists in the literature, which can be attributed to different experimental conditions and measurement techniques.
Identification and General Properties
| Property | Value | Source(s) |
| Chemical Name | 4-Chlorooctane | [1][2] |
| Synonyms | Octane, 4-chloro-; (±)-4-Chlorooctane | [1][7] |
| CAS Number | 999-07-5 | [1][7][8] |
| Molecular Formula | C₈H₁₇Cl | [1][2][3][8] |
| Molecular Weight | 148.67 g/mol | [7][9][10] |
| Appearance | Colorless liquid (inferred) | [6] |
| Odor | Strong chlorinated odor (inferred) | [6] |
Quantitative Physical Properties
| Property | Value | Temperature (°C) | Pressure | Source(s) |
| Density | 0.8756 g/cm³ | 20 | [1] | |
| 0.862 g/cm³ | [11][12] | |||
| Boiling Point | 173.4 °C | 760 mmHg | [11][12] | |
| 92 °C | 50 Torr | [1] | ||
| Melting Point | -41.9 °C (estimate) | [1][12] | ||
| Flash Point | 52.5 °C | [1][11][12] | ||
| Refractive Index | 1.423 | 20 | [1][11][12] | |
| Solubility | Insoluble in water; soluble in organic solvents | Room Temperature | [13] | |
| XLogP3 | 4.0 | [2] |
Chemical Properties and Reactivity
As a secondary alkyl halide, 4-Chlorooctane exhibits reactivity characteristic of this class of compounds. The carbon-chlorine bond is polar, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. The primary reaction pathways for 4-Chlorooctane are nucleophilic substitution and elimination reactions.[4][5]
Nucleophilic Substitution Reactions
4-Chlorooctane can undergo both Sₙ1 and Sₙ2 reactions, with the specific pathway being influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism, leading to an inversion of stereochemistry at the chiral center. Weaker nucleophiles and polar protic solvents can promote the Sₙ1 mechanism, which proceeds through a carbocation intermediate.[12][14]
Common nucleophilic substitution reactions include:
-
Hydrolysis: Reaction with water or hydroxide ions to form 4-octanol.[5]
-
Cyanation: Reaction with cyanide salts (e.g., NaCN) to form 4-cyanooctane.[14]
-
Amination: Reaction with ammonia or amines to produce the corresponding amines.[14]
Elimination Reactions
In the presence of a strong, non-nucleophilic base, 4-Chlorooctane can undergo elimination reactions (E1 or E2) to form alkenes. The use of a bulky base, such as potassium tert-butoxide, typically favors elimination over substitution. The major and minor alkene products will be determined by Zaitsev's rule, which predicts that the more substituted alkene will be the major product.[5][12]
Reaction with Metals
4-Chlorooctane can react with certain metals. For example, reaction with magnesium in dry ether would form the corresponding Grignard reagent, 4-octylmagnesium chloride, a powerful tool in organic synthesis for forming new carbon-carbon bonds.[4][15]
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[16] Keep containers tightly closed.[16] Store separately from strong oxidizing agents and bases.
-
Toxicity: Specific toxicity data for 4-Chlorooctane is limited. However, many alkyl halides are toxic and can be carcinogenic.[15] Avoid contact with skin and eyes, and prevent ingestion.
Experimental Protocols
The following are generalized, detailed experimental protocols for the determination of key physical properties of liquid organic compounds like 4-Chlorooctane.
Determination of Boiling Point (Micro-Scale Method)
Objective: To determine the boiling point of a liquid sample using a small volume.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire for attaching the test tube and thermometer
Procedure:
-
Add approximately 0.5 mL of 4-Chlorooctane to the small test tube.[7]
-
Place the capillary tube, with its open end down, into the test tube containing the liquid.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly into the heating bath, making sure the liquid in the test tube is below the level of the heating medium.
-
Heat the bath slowly and observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[9]
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8][9] Record this temperature.
Determination of Density
Objective: To determine the density of a liquid by measuring its mass and volume.
Apparatus:
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Analytical balance
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[18][19]
-
Add a known volume of 4-Chlorooctane (e.g., 5.00 mL) to the graduated cylinder or fill the pycnometer to its calibrated volume.[20][21]
-
Measure and record the combined mass of the container and the liquid.[18][19]
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume.[22]
-
Repeat the measurement at a controlled temperature for accuracy.
Determination of Refractive Index
Objective: To measure the refractive index of a liquid, which is a measure of how much light bends as it passes through the substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (optional, for high precision)
-
Dropper or pipette
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Using a dropper, place a few drops of 4-Chlorooctane onto the lower prism.[23]
-
Close the prisms and allow a few moments for the temperature to equilibrate. If using a water bath, ensure the temperature is stable.
-
Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus.
-
Adjust the compensator to eliminate any color fringes.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index from the scale.[23] Record the temperature at which the measurement was taken.
Visualizations
Logical Relationship of 4-Chlorooctane Properties
Caption: Logical relationships of 4-Chlorooctane's properties.
Conclusion
This technical guide has provided a detailed compilation of the physical and chemical properties of 4-Chlorooctane. The tabulated data offers a quick and accessible reference for its key characteristics. While specific experimental data for this compound is somewhat limited in publicly accessible literature, the provided generalized protocols offer a robust framework for its analysis in a laboratory setting. The discussion on its chemical reactivity, typical of a secondary chloroalkane, highlights its potential utility in organic synthesis. For safe handling and use, it is imperative to adhere to the general safety protocols for halogenated hydrocarbons. This guide serves as a foundational document for researchers and professionals requiring a comprehensive understanding of 4-Chlorooctane.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. pubs.aip.org [pubs.aip.org]
- 3. phillysim.org [phillysim.org]
- 4. ck12.org [ck12.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Page loading... [guidechem.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. filab.fr [filab.fr]
- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 13. aidic.it [aidic.it]
- 14. studymind.co.uk [studymind.co.uk]
- 15. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 16. cdn.chemservice.com [cdn.chemservice.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 21. wjec.co.uk [wjec.co.uk]
- 22. homesciencetools.com [homesciencetools.com]
- 23. athabascau.ca [athabascau.ca]
